1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core and a trifluoromethyl-substituted pyridine ring, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones are then further functionalized to introduce the piperazine and pyridine moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar compounds to 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine include other thienopyrimidines and pyridine derivatives. Some examples are:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar structure and are known for their antiviral and anticancer properties.
The uniqueness of this compound lies in its combination of the thienopyrimidine core with a trifluoromethyl-substituted pyridine ring, which enhances its biological activity and selectivity .
Properties
Molecular Formula |
C16H14F3N5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H14F3N5S/c17-16(18,19)11-1-2-13(20-9-11)23-4-6-24(7-5-23)15-14-12(3-8-25-14)21-10-22-15/h1-3,8-10H,4-7H2 |
InChI Key |
JFMFRHHCHNBHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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